Sorazinone B

Description

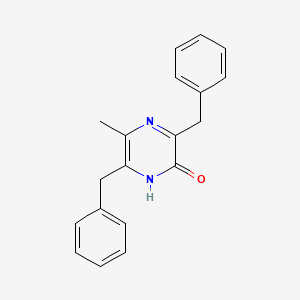

Sorazinone B is a pyrazinone-derived natural product isolated from the myxobacterium Sorangium cellulosum strain Soce895, a known producer of the antibiotic thuggacin A . Structurally, it is characterized as a dibenzyl 2(1H)-pyrazinone derivative with a methyl substitution at the C-5 position of the pyrazinone core . Unlike its structural relative Sorazinone A, which is an aromatic diketopiperazine (DKP), this compound lacks the DKP scaffold and instead features a nonaromatic pyrazinone ring . Initial biological evaluations revealed that this compound exhibits weak antimicrobial and cytotoxic activity, contrasting with other pyrazinones that show stronger bioactivity .

Properties

Molecular Formula |

C19H18N2O |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3,6-dibenzyl-5-methyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C19H18N2O/c1-14-17(12-15-8-4-2-5-9-15)21-19(22)18(20-14)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22) |

InChI Key |

JWGCXKPKEBPFNG-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

CC1=C(NC(=O)C(=N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Synonyms |

sorazinone B |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Group Transformations

Pyrazinones undergo regioselective modifications due to electron-deficient aromatic systems:

Halogenation

3,5-Dihalo-pyrazinones (e.g., 3,5-dichloro derivatives) serve as intermediates for cross-coupling reactions. Hoornaert’s method uses oxalyl chloride/bromide to install halogens .

Oxidation/Reduction

-

Oxidation : Pyrazinones oxidize to pyrazine-N-oxides under mild conditions (e.g., H₂O₂/AcOH) .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ring to piperazinones .

Cross-Coupling Reactions

Sorazinone B’s halogenated analogs participate in metal-catalyzed reactions:

Cycloaddition Reactions

Pyrazinium-3-olates, derived from this compound analogs, undergo 1,3-dipolar cycloadditions with dipolarophiles (e.g., alkenes, alkynes) :

Example :

Biological Activity and SAR Insights

While this compound’s specific bioactivity is understudied, pyrazinones exhibit:

Comparison with Similar Compounds

Core Substitutions and Functional Groups

The pyrazinone skeleton is a common motif in microbial metabolites, but substituents at the C-5 position critically influence bioactivity. Key comparisons include:

- Methyl vs. Acetyl Groups: this compound’s methyl group at C-5 contrasts with Nannozinone B’s acetyl group, which confers stronger antifungal activity . The methyl substitution may sterically hinder interactions with biological targets, explaining its weaker potency .

- Non-DKP vs. DKP Scaffolds: Unlike Sorazinone A (a DKP), this compound’s pyrazinone core lacks the cyclic dipeptide structure, which is often associated with antimicrobial activity in compounds like pyrocoll .

Q & A

Q. How can researchers leverage systematic reviews to contextualize this compound findings within existing literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.